molecular formula C16H21F3N2O2 B6047519 N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine

N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine

Cat. No. B6047519
M. Wt: 330.34 g/mol
InChI Key: VECFRWRQOBCUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine, also known as DMEM, is a chemical compound that has been widely used in scientific research. DMEM is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft.

Scientific Research Applications

N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine has been used extensively in scientific research to study the role of dopamine in various physiological and pathological conditions. N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine has been shown to be a potent and selective inhibitor of DAT, which is a protein responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine increases the concentration of dopamine in the synaptic cleft, which can be used to study the effects of dopamine on various biological processes.

Mechanism of Action

N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine inhibits DAT by binding to the transporter protein and preventing the reuptake of dopamine from the synaptic cleft. This results in an increase in the concentration of dopamine in the synaptic cleft, which can activate dopamine receptors and modulate various physiological and pathological processes.
Biochemical and Physiological Effects:
N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine can inhibit the uptake of dopamine in various cell types, including rat striatal synaptosomes and human embryonic kidney cells. In vivo studies have shown that N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine can increase the concentration of dopamine in the striatum of rats and can induce locomotor activity in mice.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine has several advantages for lab experiments. It is a potent and selective inhibitor of DAT, which makes it a useful tool for studying the role of dopamine in various biological processes. N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine can have off-target effects on other neurotransmitter transporters, which can complicate its interpretation in some experiments.

Future Directions

There are several future directions for research on N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine. One area of research is the development of more potent and selective inhibitors of DAT, which can be used to study the role of dopamine in various physiological and pathological conditions. Another area of research is the development of new methods for delivering N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine to specific regions of the brain, which can be used to study the effects of dopamine on specific neural circuits. Additionally, N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine can be used as a starting point for the development of new drugs for the treatment of dopamine-related disorders such as Parkinson's disease and addiction.

Synthesis Methods

N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine can be synthesized using a two-step process. The first step involves the reaction of 4-(2-trifluoromethylbenzoyl)morpholine with N,N-dimethylethanolamine in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography to obtain N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine as a white crystalline solid.

properties

IUPAC Name

[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-20(2)8-7-12-11-21(9-10-23-12)15(22)13-5-3-4-6-14(13)16(17,18)19/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECFRWRQOBCUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CN(CCO1)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine

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